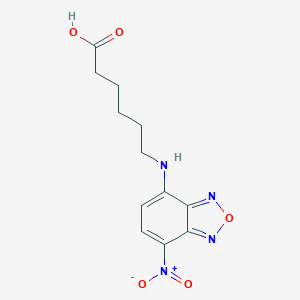

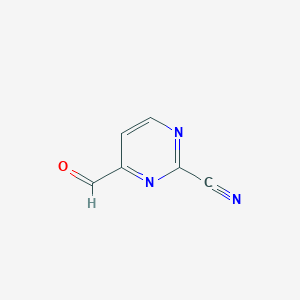

4-Formylpyrimidine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

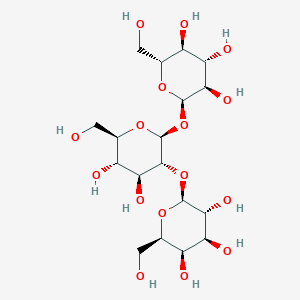

The compound 4-Formylpyrimidine-2-carbonitrile is a chemical species that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids (DNA and RNA). Although the provided papers do not directly discuss 4-Formylpyrimidine-2-carbonitrile, they do provide insights into the chemistry of related pyrimidine derivatives, which can be useful in understanding the behavior and properties of 4-Formylpyrimidine-2-carbonitrile.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. The first paper discusses a one-step synthesis of aminopyrimidines from benzopyrans, which are related to pyrimidine derivatives. The synthesis involves the loss of benzonitrile from the C2 position of the pyrimidine ring, which could be relevant when considering the synthesis of 4-Formylpyrimidine-2-carbonitrile .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with nitrogen atoms at positions 1 and 3. The first paper provides computational studies, including semiempirical and ab initio calculations, which suggest a distorted geometry for the synthesized aminopyrimidines, indicating that the rings are not coplanar . This information could be extrapolated to 4-Formylpyrimidine-2-carbonitrile, suggesting that it may also exhibit a non-planar structure.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can vary depending on the substituents attached to the ring. The first paper does not provide specific reactions for 4-Formylpyrimidine-2-carbonitrile, but the synthesis of related compounds suggests that the pyrimidine ring can undergo transformations such as the loss of benzonitrile . This could imply that 4-Formylpyrimidine-2-carbonitrile may participate in similar reactions where the formyl group could be involved in condensation or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure and substituents. The second paper discusses the structural, spectroscopic, and optical properties of a chlorinated nitropyridine derivative, which provides insights into the behavior of pyrimidine derivatives in the solid state and in solution . While the paper does not directly address 4-Formylpyrimidine-2-carbonitrile, the methods and findings could be relevant for studying its properties, such as crystallization behavior, spectroscopic characteristics, and solvency effects on emission spectra.

Aplicaciones Científicas De Investigación

Synthesis of Pyrimidine Derivatives

4-Formylpyrimidine-2-carbonitrile plays a crucial role in the synthesis of pyrimidine derivatives. Studies have demonstrated various methods to synthesize these derivatives, which are significant in pharmaceutical research due to their potential biological activities. For instance, a study showed the synthesis of pyrazolo[3,4-d]pyrimidine derivatives through a one-pot reaction, using 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, which displayed antibacterial activity (Rostamizadeh et al., 2013). Additionally, novel 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives were synthesized for potential applications in drug development (Aryan, Nojavan, & Sadeghi, 2015).

Green Chemistry Approaches

Recent research has focused on developing eco-friendly and efficient methodologies for synthesizing pyrimidine derivatives. A notable example is the use of microwave-assisted synthetic schemes for preparing Schiff base congeners of pyrimidine nuclei, which are notable for their pharmacological activities, such as antimicrobial and anticancer properties (Karati, Mahadik, & Kumar, 2022).

Antimicrobial Applications

Several studies have synthesized pyrimidine derivatives to explore their antimicrobial properties. For example, substituted-N-(5-cyanopyrimidin-4yl)benzamides, derived from 4-aminopyrimidine-5-carbonitrile, showed notable anti-microbial activities (Lavanya et al., 2010). Additionally, novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles were synthesized as potential antimicrobial agents, displaying marked antibacterial activity, particularly against Gram-positive bacteria (Al-Abdullah et al., 2011).

Antitubercular Agents

Research into antitubercular agents has also incorporated the use of pyrimidine-5-carbonitrile derivatives. A study focusing on the synthesis of fluoro-rich pyrimidine-5-carbonitriles evaluated their activity against Mycobacterium tuberculosis, revealing that some compounds demonstrated promising activity against this pathogen (Kapadiya et al., 2022).

Antioxidant and Antitumor Evaluations

Pyrimidine derivatives have been studied for their antioxidant and antitumor activities. For instance, novel pyrimidine-containing heterocycles synthesized from 4-(benzo[d][1,3]dioxol-5-yl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile showed potent antioxidant activity (Salem & Errayes, 2016). Additionally, novel pyrimidinone derivatives displayed promising anticancer activity against various cancer cell lines (Taher & Helwa, 2012).

Mecanismo De Acción

Target of Action

The primary targets of 4-Formylpyrimidine-2-carbonitrile are currently unknown. This compound is a research chemical and is used for pharmaceutical testing

Mode of Action

It is known that some pyrimidine derivatives inhibit the biosynthesis of methionine and the secretion of hydrolytic enzymes . It’s important to note that the specific interactions of 4-Formylpyrimidine-2-carbonitrile with its targets and the resulting changes are still under investigation.

Biochemical Pathways

Pyrimidine derivatives are known to play a role in various biochemical pathways, including those involved in the synthesis of DNA and RNA

Pharmacokinetics

As a research chemical, it is primarily used for pharmaceutical testing . Understanding its pharmacokinetic properties would provide valuable insights into its bioavailability and potential therapeutic applications.

Result of Action

As a research chemical, it is primarily used for pharmaceutical testing

Propiedades

IUPAC Name |

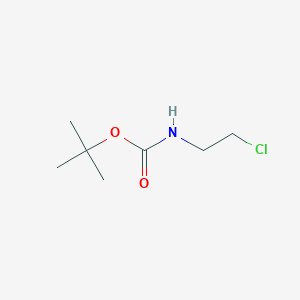

4-formylpyrimidine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDBODRILYHJIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylpyrimidine-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.